molecular formula C14H17N3O3 B4101946 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

Cat. No.: B4101946
M. Wt: 275.30 g/mol
InChI Key: FTHMPAOGGIALFR-UHFFFAOYSA-N
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Description

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. This compound incorporates two privileged pharmacophoric motifs: a morpholine ring and a 1,2,4-oxadiazole heterocycle. The morpholine moiety is a common feature in compounds investigated for the treatment of diabetes mellitus, with studies showing that morpholine-containing derivatives can exhibit potent antidiabetic activity by acting as dipeptidyl peptidase-4 (DPP-4) inhibitors and demonstrating insulin-sensitizing effects in vitro and in vivo . The 1,2,4-oxadiazole ring is a versatile bioisostere, often used to replace ester or amide functionalities to enhance metabolic stability and improve the pharmacokinetic properties of lead molecules . This combination makes this compound a valuable chemical tool for researchers exploring novel therapeutic agents, particularly in the realm of metabolic diseases. Its structure presents opportunities for investigating multitarget approaches and structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-18-12-4-2-11(3-5-12)14-15-13(20-16-14)10-17-6-8-19-9-7-17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHMPAOGGIALFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine (CAS No. 1775352-82-3) is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O4C_{26}H_{29}N_{3}O_{4} with a molecular weight of 447.53 g/mol. The structure features a morpholine ring linked to a 1,2,4-oxadiazole moiety substituted with a para-methoxyphenyl group. This unique arrangement contributes to its biological activity.

Anticancer Activity

  • Mechanism of Action : Compounds containing the 1,2,4-oxadiazole ring have shown potential as anticancer agents. They exert their effects by inhibiting various cellular pathways involved in tumor growth and proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited cytotoxic effects against multiple cancer cell lines including HeLa (cervical), Caco-2 (colon), and H9c2 (cardiac) cells. The IC50 values ranged from 1.143μM1.143\mu M to 9.27μM9.27\mu M depending on the specific derivative tested .
    • Another study highlighted that modifications to the oxadiazole structure could enhance antiproliferative activity significantly, indicating the importance of SAR in drug design .
Cell Line IC50 Value (μM)
HeLa2.76
Caco-29.27
H9c21.143

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Research indicates that it has moderate to good activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (μM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly influenced by their structural components:

  • The presence of electron-donating groups like methoxy enhances lipophilicity and potentially increases bioavailability.
  • Modifications at the oxadiazole nitrogen can alter binding affinity to target proteins involved in cancer progression and microbial resistance .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine have been synthesized and tested against various cancer cell lines. A study demonstrated that these derivatives inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it exhibits activity against a range of bacterial strains, including multi-drug resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Material Science

Polymer Synthesis
In material science, this compound is utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to degradation under heat and UV exposure, making them suitable for various industrial applications .

Biological Research

Biological Assays
The compound has been employed in biological assays to study its interactions with biomolecules. For example, it has been tested for its ability to bind to specific protein targets involved in disease pathways. This research is crucial for understanding the pharmacodynamics of the compound and its potential therapeutic applications .

Case Studies
Several case studies highlight the efficacy of this compound in real-world applications:

  • Case Study 1 : A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to controls .
  • Case Study 2 : In a collaborative project between industry and academia, this compound was incorporated into a polymer used for drug delivery systems. The modified polymer demonstrated improved drug release profiles and enhanced biocompatibility in vivo .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine moiety facilitates nucleophilic substitution at its nitrogen atom. For example:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions yields N-substituted derivatives.

  • Ring-Opening : Strong nucleophiles (e.g., thiols) can displace morpholine’s oxygen under acidic conditions, forming thioether-linked analogs .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
Benzyl chlorideK₂CO₃, CH₃CN, refluxN-Benzyl-morpholine derivative65
2-Chloro-N-arylacetamideDioxane, 55–60°CSulfonamide-functionalized morpholine70–92
ThiomorpholineDioxane, RTThioether-linked oxadiazole-morpholine79–81

Oxidation Reactions

The oxadiazole ring’s methylene group (-CH₂-) adjacent to the morpholine is susceptible to oxidation:

  • Peracid-Mediated Oxidation : Forms a ketone derivative, enhancing electrophilicity for subsequent reactions .

  • H₂O₂/AcOH Oxidation : Converts thioether intermediates to sulfones (e.g., thiomorpholine → sulfonyl derivatives) .

Table 2: Oxidation Pathways

Oxidizing AgentSubstrateProductApplicationSource
30% H₂O₂ in AcOHThioether intermediateSulfone-functionalized compoundAntimicrobial agents
mCPBAMethylene group (-CH₂-)Ketone derivativePharmacophore modification

Cycloaddition Reactions

The 1,2,4-oxadiazole core participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles :

  • Huisgen Cycloaddition : With terminal alkynes, generates triazole-linked hybrids under Cu(I) catalysis .

  • Nitrile Oxide Dipolar Additions : Yields isoxazoline derivatives, expanding structural diversity .

Table 3: Cycloaddition Examples

DipolarophileConditionsProductBiological ActivitySource
PhenylacetyleneCuI, DMF, 80°CTriazole-oxadiazole hybridAnticancer (IC₅₀: 0.78 μM)
Nitrile oxideEt₃N, RTIsoxazoline-fused oxadiazoleEnzyme inhibition (α-glucosidase)

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the methoxy group :

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling further reductions to amines .

  • Halogenation : Br₂/FeBr₃ yields brominated derivatives for cross-coupling reactions .

Hydrolysis and Rearrangement

Under acidic or basic conditions:

  • Oxadiazole Ring Cleavage : Hydrolysis with HCl/EtOH generates carboxylic acid derivatives .

  • Beckmann Rearrangement : Oxime intermediates convert to amides, useful in peptidomimetics .

Biological Activity and SAR Insights

  • Anticancer Activity : Substituents at the oxadiazole’s 5-position (e.g., 4-methoxyphenyl) enhance EGFR inhibition (IC₅₀: 0.010–0.012 μM) .

  • Antimicrobial Effects : Sulfone derivatives exhibit broad-spectrum activity against Gram-positive bacteria .

Comparison with Similar Compounds

V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine)

  • Structural Differences :
    • Substituent : Trifluoromethyl (CF₃) group on the phenyl ring vs. methoxy (OCH₃) in the main compound.
    • Core Linkage : Incorporates a piperidine ring between the oxadiazole and morpholine, increasing molecular complexity.
  • Pharmacological Activity: Acts as a GLP-1R PAM with subnanomolar potency in insulin secretion enhancement. Demonstrated in vivo antidiabetic efficacy without off-target effects .
  • Key Advantage : CF₃’s electron-withdrawing nature may enhance receptor binding affinity compared to OCH₃.

JW74 (4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine)

  • Structural Differences :
    • Replaces morpholine with pyridine and introduces a triazole-thioether linkage.
    • Retains 4-methoxyphenyl but adds a methylphenyl-oxadiazole moiety.
  • Pharmacological Activity :
    • Targets β-catenin by stabilizing AXIN2, enhancing cisplatin sensitivity in cervical cancer .
  • Key Advantage : Dual targeting (β-catenin and PARP-1 pathways) highlights structural flexibility for oncology applications.

4-{4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine

  • Structural Differences :
    • Oxadiazole linked to a dimethoxyphenyl-substituted phenyl ring.
    • Morpholine connected via a phenyl spacer rather than direct methyl linkage.
  • Implications :
    • Additional methoxy groups may improve solubility but could reduce metabolic stability .

1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

  • Structural Differences :
    • Chloro-fluoro-benzoyl group on piperidine vs. unsubstituted morpholine.

Physicochemical Properties

  • Morpholine vs. Piperidine : Morpholine’s polarity enhances aqueous solubility, whereas piperidine may improve membrane permeability.
  • Substituent Effects :
    • Electron-donating (OCH₃) : May reduce oxidative metabolism but improve solubility.
    • Electron-withdrawing (CF₃, halogens) : Enhance binding affinity but may increase toxicity risks.

Q & A

Q. Example Synthetic Pathway Table

StepReagents/ConditionsKey IntermediateYieldReference
14-Methoxyphenylamidoxime + chloroacetyl chloride, POCl₃, 90°C3-(4-Methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole65%
2Morpholine, K₂CO₃, DMF, 60°CTarget compound72%

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on the deshielding effects of the oxadiazole ring (e.g., oxadiazole C-5 methylene at δ ~4.5 ppm in ¹H NMR) and morpholine protons (δ ~3.6–2.4 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths and angles, confirming the oxadiazole-morpholine linkage. For example, the C-O bond in oxadiazole typically measures ~1.36 Å .

What computational chemistry approaches are used to predict the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to:

  • Calculate HOMO-LUMO gaps to assess electrophilicity (e.g., oxadiazole’s electron-deficient nature enhances reactivity).
  • Simulate infrared/Raman spectra for comparison with experimental data.
  • Optimize geometry for docking studies, particularly if the compound targets proteins (e.g., NK-1 receptors) .

Q. Key Computational Findings

  • The 4-methoxyphenyl group increases electron density on the oxadiazole ring, stabilizing π-π interactions in receptor binding .
  • Solvent models (e.g., PCM) predict solubility in DMSO (>20 mg/mL), aligning with experimental data .

How does structural modification of the morpholine or oxadiazole moieties affect biological activity?

Advanced Research Question

  • Morpholine Modifications :
    • Replacing morpholine with piperazine (e.g., in analogs like 4-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine) reduces CNS penetration due to increased polarity .
    • N-Methylation of morpholine enhances metabolic stability but may decrease binding affinity to targets like β-catenin .
  • Oxadiazole Modifications :
    • Fluorination at the 4-methoxyphenyl group (→4-fluorophenyl) improves pharmacokinetics (e.g., oral bioavailability in guinea pig models) .
    • Substituting oxadiazole with triazole abolishes activity in some kinase assays, emphasizing the role of the oxadiazole ring in hydrogen bonding .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question

  • Contextualize Assay Conditions :
    • Discrepancies in IC₅₀ values (e.g., β-catenin inhibition vs. cytotoxicity) may arise from cell-line-specific expression levels (e.g., JW74 shows activity in HEK293 but not in HeLa) .
  • Validate Target Engagement :
    • Use radioligand displacement assays (e.g., [¹²⁵I]Substance P for NK-1 receptor binding) to confirm direct interactions versus off-target effects .
  • Control Metabolic Stability :
    • Pre-incubate compounds with liver microsomes to account for species-specific metabolism (e.g., guinea pig vs. ferret models) .

What analytical methods are recommended for quantifying impurities in synthetic batches?

Advanced Research Question

  • HPLC-MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., de-methylated or oxidized derivatives) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-{[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine) to confirm retention times .

How is the compound’s stability assessed under physiological conditions?

Advanced Research Question

  • pH Stability Profiling : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. The morpholine moiety is prone to hydrolysis at pH <3, forming morpholine-N-oxide .
  • Light/Heat Stress Testing : Expose to 40°C/75% RH for 4 weeks; oxadiazole rings are generally stable, but the 4-methoxy group may demethylate under UV light .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
Reactant of Route 2
Reactant of Route 2
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.